2,4-Nonadienal

Description

trans-2,4-Nonaidenal is a metabolite found in or produced by Saccharomyces cerevisiae.

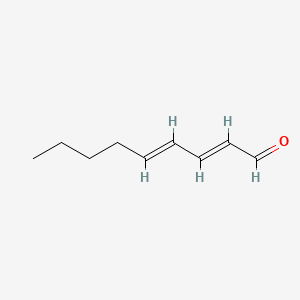

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-nona-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884198 | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.870 | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5910-87-2, 6750-03-4, 30551-17-8 | |

| Record name | (E,E)-2,4-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-nona-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nona-2,4-dien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-NONADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y411G77SH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Nonadienal formation from linoleic acid oxidation

Starting Research on Topic

I'm initiating my investigation into the formation of 2,4-nonadienal. My focus is on thoroughly researching the chemical mechanisms behind its creation through linoleic acid oxidation. I will also be looking into the influencing factors affecting the process, so I can provide a comprehensive understanding of the topic.

Mapping Out the Structure

My process is now progressing. I've compiled search results and am structuring a logical outline. I'm focusing on causality and narrative flow to ensure a high-quality technical guide. I am identifying critical data points for tables and pathways for visualization.

Analyzing Data & Synthesis

I'm now starting a more active phase. I've begun to synthesize the initial search results, aiming to generate a detailed guide on 2,4-nonadienal formation. My focus is on explaining the underlying causality and creating a narrative structure. I'm also identifying the essential quantitative data for tables and key pathways to be visualized. I'm prioritizing accuracy and thoroughness.

The Ubiquitous Flavor of Fat: An In-depth Technical Guide to the Natural Occurrence of 2,4-Nonadienal in Food Products

This technical guide provides a comprehensive overview of (E,E)-2,4-nonadienal, a pivotal nine-carbon unsaturated aldehyde that significantly influences the sensory profile of a vast array of food products. For researchers, scientists, and professionals in drug development, understanding the nuances of its formation, its prevalence in the human diet, and the analytical methodologies for its quantification is of paramount importance. This document delves into the core aspects of 2,4-nonadienal, from its chemical genesis via lipid peroxidation to its role as both a desirable flavor compound and a potential marker of oxidative stress.

Introduction: The Dual Nature of 2,4-Nonadienal

(E,E)-2,4-Nonadienal is a potent aroma compound characterized by its distinct fatty, waxy, and deep-fried odor. It is a secondary messenger of lipid oxidation, a complex series of chemical reactions that are fundamental to the development of both appealing flavors and undesirable off-notes in food.[1] Its presence is a double-edged sword: in many cooked and processed foods, it contributes to the characteristic savory and roasted notes that are highly valued by consumers. Conversely, in other contexts, its accumulation can signify oxidative degradation, leading to stale or rancid flavors. Beyond its sensory impact, the reactivity of α,β-unsaturated aldehydes like 2,4-nonadienal raises questions about their potential cytotoxic and genotoxic effects, making their study relevant to food safety and human health.[2][3]

Natural Occurrence and Quantitative Levels in Foodstuffs

2,4-Nonadienal is a natural constituent of a wide variety of food products, a direct consequence of the oxidative degradation of polyunsaturated fatty acids, particularly the omega-6 fatty acid, linoleic acid.[1] This fatty acid is abundant in many common dietary sources, including vegetable oils, nuts, seeds, and animal fats. The presence of 2,4-nonadienal has been identified in numerous food categories:

-

Meat and Poultry: Cooked beef, boiled mutton, and cooked chicken all contain 2,4-nonadienal, where it contributes to their characteristic roasted and savory aromas.[1]

-

Fish and Seafood: Raw fatty fish and caviar are also known to contain this aldehyde.[1]

-

Dairy Products: It can be formed during the lipid oxidation of products such as skimmed milk.[1]

-

Fruits and Vegetables: Traces of 2,4-nonadienal have been reported in American cranberry, raw asparagus, peas, mushrooms, and tomatoes.[1]

-

Grains and Nuts: Its presence has been noted in wheat bread, roasted filberts, and roasted peanuts.[1]

-

Oils and Fats: Edible fats and oils are a primary source of 2,4-nonadienal, especially when subjected to heat during cooking or processing.[1]

While its presence is widespread, quantitative data on the natural occurrence of 2,4-nonadienal in a broad range of unprocessed foods is limited in the scientific literature.[1] The following tables summarize the available data on its reported concentrations in various food matrices and its usage levels as a food additive.

Table 1: Reported Concentrations of 2,4-Nonadienal in Various Food Products

| Food Product | Concentration Range | Analytical Method | Reference |

| Sunflower Oil | 0.3–119.7 mg/kg | HPLC | [4] |

| Cottonseed Oil | 13.3–92.7 mg/kg | HPLC | [4] |

| Palm Oil | 4.1–44.9 mg/kg | HPLC | [4] |

| Vegetable Cooking Fats | 2.0–11.3 mg/kg | HPLC | [4] |

| Oxidized Menhaden Oil | 985 ppb | Dynamic Headspace GC | [1] |

Table 2: Average and Maximum Usage Levels of 2,4-Nonadienal as a Flavoring Agent

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Baked Goods | 2.0 | 7.0 |

| Beverages (non-alcoholic) | 0.9 | 4.0 |

| Beverages (alcoholic) | 0.01 | 2.0 |

| Breakfast Cereal | 0.2 | 0.2 |

| Cheese | - | - |

| Chewing Gum | 5.0 | 10.0 |

| Condiments / Relishes | 1.0 | 2.0 |

| Fats / Oils | 0.5 | 5.0 |

| Fish Products | 2.0 | 5.0 |

| Frozen Dairy | 2.0 | 7.0 |

| Meat Products | 3.0 | 18.0 |

| Milk Products | 0.2 | 0.2 |

| Soft Candy | 2.0 | 8.0 |

| Soups | 0.2 | 0.2 |

| Source: The Good Scents Company[5] |

The Genesis of 2,4-Nonadienal: The Lipid Peroxidation Pathway

The primary formation route of 2,4-nonadienal in food is the autoxidation of linoleic acid, a process initiated by factors such as heat, light, and the presence of metal ions.[1] This free-radical-mediated chain reaction involves three main stages: initiation, propagation, and termination. The key steps leading to 2,4-nonadienal involve the formation of linoleic acid hydroperoxides, specifically 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[1] These unstable hydroperoxides undergo further degradation to yield a variety of volatile compounds, including 2,4-nonadienal.

The following diagram illustrates a simplified pathway for the formation of 2,4-nonadienal from the decomposition of the 9-hydroperoxide of linoleic acid.

Caption: Simplified formation pathway of 2,4-Nonadienal.

Analytical Methodologies for the Quantification of 2,4-Nonadienal

The accurate quantification of 2,4-nonadienal in complex food matrices is essential for quality control and for understanding its impact on flavor. The two most prevalent analytical techniques for this purpose are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like 2,4-nonadienal from the headspace of a food sample.

Experimental Protocol:

-

Sample Preparation:

-

Weigh a representative portion of the homogenized food sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, grinding or blending may be necessary to increase the surface area.

-

The addition of a saturated salt solution (e.g., NaCl) can be employed to increase the volatility of the analytes.

-

Add an appropriate internal standard for quantification.

-

-

HS-SPME Procedure:

-

Place the sealed vial in a heated agitator.

-

Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

-

GC-MS Analysis:

-

Injector: The fiber is thermally desorbed in the hot injector of the gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWAX) is typically used for separation.

-

Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240-250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range of m/z 35-350 is typically sufficient.

-

-

Identification: Compound identification is based on the comparison of the mass spectrum and retention time with those of an authentic standard.

-

Quantification: Quantification is performed using the peak area ratio of the analyte to the internal standard.

-

Caption: Typical experimental workflow for HS-SPME-GC-MS.

High-Performance Liquid Chromatography with DNPH Derivatization (HPLC-DNPH)

This method is suitable for the quantification of carbonyl compounds, including 2,4-nonadienal, by converting them into stable, UV-active derivatives.

Experimental Protocol:

-

Sample Preparation and Extraction:

-

Extract the carbonyl compounds from the food matrix using an appropriate solvent (e.g., acetonitrile or methylene chloride). The extraction method will vary depending on the food matrix (e.g., liquid-liquid extraction for beverages, solid-phase extraction for more complex matrices).

-

-

Derivatization with DNPH:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidified solvent (e.g., acetonitrile with a small amount of strong acid like sulfuric or hydrochloric acid).

-

Mix the sample extract with the DNPH reagent and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes) to form the corresponding hydrazones.

-

-

HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is typically used for the separation of the DNPH derivatives.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile is common.

-

Detection: The DNPH derivatives are detected by a UV detector at a wavelength of approximately 360 nm.

-

Identification and Quantification: Identification is based on matching the retention time with that of a derivatized standard. Quantification is achieved by comparing the peak area of the sample with a calibration curve prepared from derivatized standards of known concentrations.

-

Comparison of Analytical Methods

| Feature | HS-SPME-GC-MS | HPLC-DNPH |

| Principle | Volatility-based extraction and separation | Chemical derivatization followed by liquid chromatography |

| Selectivity | High, based on mass spectral data | Good, based on chromatographic separation and UV detection |

| Sensitivity | Generally very high (ppb to ppt levels) | Good, but can be limited by background from the derivatizing reagent |

| Sample Preparation | Minimal, solvent-free | More complex, involves solvent extraction and derivatization |

| Throughput | Can be automated for high throughput | Can also be automated, but derivatization step adds time |

| Cost | Higher initial instrument cost | Lower initial instrument cost |

| Analytes | Volatile and semi-volatile compounds | Broad range of carbonyl compounds |

Sensory Significance and Health Implications

The sensory perception of 2,4-nonadienal is complex and concentration-dependent. The (2E,4E) isomer is typically described as having fatty, waxy, and green notes, reminiscent of cucumber, melon, and fried chicken fat. In contrast, the (2E,4Z) isomer is characterized by a more pungent, green aroma with geranium-like undertones.[6] The odor threshold for 2,4-nonadienal in water has been reported to be as low as 7.8 ppb, highlighting its high odor potency.[7]

From a health perspective, α,β-unsaturated aldehydes are a class of compounds that have been studied for their potential toxicity. Some studies have suggested that compounds like 2,4-nonadienal may exhibit cytotoxic and genotoxic effects, primarily due to their ability to form adducts with cellular macromolecules such as DNA and proteins.[2] However, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have concluded that at the current levels of intake when used as a flavoring agent, 2,4-nonadienal does not pose a safety concern.[8]

Conclusion

2,4-Nonadienal is a multifaceted compound that plays a significant role in the chemistry and sensory perception of a wide range of foods. Its formation through lipid peroxidation is a key process in both the development of desirable flavors and the onset of oxidative spoilage. For researchers and scientists, a thorough understanding of its natural occurrence, formation pathways, and the analytical methods for its quantification is crucial for ensuring food quality, optimizing food processing, and assessing dietary exposure. The methodologies and data presented in this guide provide a solid foundation for further investigation into this ubiquitous and impactful flavor compound.

References

-

Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. Samples... ResearchGate. [Link]

-

The Cytotoxic and Genotoxic Effects of Conjugated Trans-2-Nonenal (T2N), an Off-Flavor Compound in. [Link]

-

2,4-nonadienal nona-2,4-dienal. The Good Scents Company. [Link]

-

(PDF) Nonadiene Isomers as Potential Green Flavor Components of Autoxidizing Fish Oil. [Link]

-

Scientific Opinion on Flavouring Group Evaluation 200, Revision 1 (FGE.200 Rev.1): 74 α,β‐unsaturated aliphatic aldehydes and precursors from chemical subgroup 1.1.1 of FGE.19. PMC. [Link]

-

Showing Compound (2E,4E)-2,4-Nonadienal (FDB011673). FooDB. [Link]

-

2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies. Semantic Scholar. [Link]

-

2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies. PubMed. [Link]

-

(E,E)-2,4-nonadienal, 5910-87-2. The Good Scents Company. [Link]

-

An update on products and mechanisms of lipid peroxidation. PMC. [Link]

-

Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9- and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals. PubMed. [Link]

-

Retro‐Aldol Related Degradations of 2,4‐Decadienal in the Development of Staling Flavors In Fried Foods | Request PDF. ResearchGate. [Link]

-

(PDF) Monitoring of 2,4‐decadienal in oils and fats used for frying in restaurants in Athens, Greece. ResearchGate. [Link]

-

Mechanism of linoleic acid hydroperoxide reaction with alkali. ResearchGate. [Link]

-

Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation. PMC. [Link]

-

Synthesis of dihydroperoxides of linoleic and linolenic acids and studies on their transformation to 4-hydroperoxynonenal. PubMed. [Link]

-

Evaluation of Genotoxicity and Toxicity of Annona muricata L. Seeds and In Silico Studies. [Link]

-

2,4-Nonadienal | C9H14O | CID 5283339. PubChem. [Link]

-

(E, E)-2,4-Nonadienal. Perfumer & Flavorist. [Link]

-

Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction. PubMed. [Link]

-

Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

-

2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

-

(PDF) Determination of Airborne Carbonyls: Comparison of a thermal desorption/GC method with the standard DNPH/HPLC method. ResearchGate. [Link]

-

Formation of Malondialdehyde, 4-Hydroxynonenal, and 4-Hydroxyhexenal during in Vitro Digestion of Cooked Beef, Pork, Chicken, and Salmon. PubMed. [Link]

-

Exposure assessment of Malondialdehyde, 4-Hydroxy-2-(E)-Nonenal and 4-Hydroxy-2-(E)-Hexenal through specific foods available in Belgium. OUCI. [Link]

-

Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pjmonline.org [pjmonline.org]

- 3. Scientific Opinion on Flavouring Group Evaluation 200, Revision 1 (FGE.200 Rev.1): 74 α,β‐unsaturated aliphatic aldehydes and precursors from chemical subgroup 1.1.1 of FGE.19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Nonadienal | C9H14O | CID 5283339 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual-Faceted Role of 2,4-Nonadienal in Lipid Peroxidation: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Role of 2,4-Nonadienal in Lipid Peroxidation for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-nonadienal, a key α,β-unsaturated aldehyde, and its significant role in the complex process of lipid peroxidation. As a highly reactive byproduct, 2,4-nonadienal serves as both a critical biomarker for oxidative stress and an active participant in cellular damage and signaling pathways. Understanding its formation, reactivity, and biological consequences is paramount for advancing research in fields ranging from food science to neurodegenerative diseases and drug development.

The Genesis of 2,4-Nonadienal: A Consequence of Lipid Peroxidation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs).[1] This process, initiated by reactive oxygen species (ROS), leads to the formation of a cascade of secondary products, including various aldehydes.[1][2] 2,4-Nonadienal is a prominent secondary product primarily formed from the oxidation of omega-6 PUFAs, such as linoleic acid.[3][4]

The formation pathway is a multi-step process that begins with the abstraction of a hydrogen atom from a PUFA, creating a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which in turn abstracts a hydrogen from another lipid molecule to form a lipid hydroperoxide and propagate the chain reaction.[5] These unstable hydroperoxides subsequently decompose into a variety of smaller molecules, including 2,4-nonadienal.[3]

Caption: Formation of 2,4-Nonadienal from Polyunsaturated Fatty Acids.

The Reactive Nature of 2,4-Nonadienal and its Cellular Impact

The chemical structure of 2,4-nonadienal, featuring two double bonds in conjugation with a carbonyl group, makes it a highly electrophilic and reactive molecule. This reactivity is the basis for its cytotoxic and genotoxic effects.[3] It readily forms covalent adducts with nucleophilic cellular macromolecules, including proteins, DNA, and phospholipids.

Protein Modification: 2,4-nonadienal can modify amino acid residues such as cysteine, histidine, and lysine through Michael addition.[6] This can lead to protein cross-linking, altering their structure and function.[6] Such modifications can impair enzyme activity, disrupt cellular signaling, and contribute to the formation of protein aggregates, a hallmark of several neurodegenerative diseases.[7]

DNA Damage: The interaction of 2,4-nonadienal with DNA can result in the formation of DNA adducts, which can be mutagenic and carcinogenic.[6] This genotoxicity underscores its potential role in the initiation and progression of cancer.

Cellular Signaling and Inflammation: Beyond direct damage, 2,4-nonadienal can act as a signaling molecule, modulating pathways involved in cellular stress responses.[1] It can activate pro-inflammatory signaling cascades, such as those involving Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3] This leads to the increased expression of pro-inflammatory cytokines, contributing to a state of chronic inflammation often associated with oxidative stress-related diseases.[3]

Caption: Cellular Targets and Consequences of 2,4-Nonadienal Reactivity.

Analytical Methodologies for the Quantification of 2,4-Nonadienal

Accurate quantification of 2,4-nonadienal in biological matrices is crucial for its validation as a biomarker and for understanding its role in disease.[8] However, its volatility, reactivity, and typically low concentrations present analytical challenges.[9] The most common and powerful techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[8][9]

A critical step in these analyses is derivatization, which enhances the stability and detectability of the aldehyde.[9] Common derivatizing agents include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-Dinitrophenylhydrazine (DNPH) for HPLC.[9]

| Analytical Method | Sample Preparation | Derivatization Agent | Limit of Detection (LOD) (Illustrative) |

| GC-MS | Protein precipitation, Liquid-liquid extraction | PFBHA | 0.01 ng/mL |

| HPLC-UV/MS | Solid-phase extraction | DNPH | 0.1 ng/mL |

Note: The provided LOD values are illustrative and should be determined empirically for specific applications.[8]

Experimental Protocol: Quantification of 2,4-Nonadienal in Plasma by GC-MS

This protocol outlines a validated method for the analysis of 2,4-nonadienal in plasma using PFBHA derivatization followed by GC-MS.[8]

1. Materials and Reagents:

-

2,4-Nonadienal standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal Standard (e.g., deuterated 2,4-nonadienal)

-

Hexane, Acetonitrile (HPLC grade)

-

Anhydrous sodium sulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human plasma (collected in EDTA tubes)

2. Sample Preparation and Derivatization:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma in a glass vial, add 50 µL of the internal standard solution.

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean glass tube.

-

Add 100 µL of 10 mg/mL PFBHA in PBS.

-

Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.[8]

-

Cool the sample to room temperature.

3. Extraction:

-

Add 2 mL of hexane to the derivatized sample.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction with another 2 mL of hexane and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.[8]

4. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the final extract into the GC-MS system.

-

Chromatographic Conditions: Utilize a suitable capillary column (e.g., DB-5ms) with a temperature program optimized for the separation of the derivatized aldehydes.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for the PFBHA derivative of 2,4-nonadienal and the internal standard.[8]

5. Quantification:

-

Construct a calibration curve using standard solutions of 2,4-nonadienal derivatized in the same manner as the samples.

-

Calculate the concentration of 2,4-nonadienal in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Caption: Experimental Workflow for 2,4-Nonadienal Quantification in Plasma.

2,4-Nonadienal as a Biomarker in Disease

The accumulation of 2,4-nonadienal is a hallmark of oxidative stress and has been implicated in a range of pathologies.[9] Its measurement in biological fluids and tissues can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring therapeutic efficacy.

Neurodegenerative Diseases: Elevated levels of lipid peroxidation products, including aldehydes like 4-hydroxy-2-nonenal (a related and extensively studied aldehyde), are found in the brains of patients with Alzheimer's, Parkinson's, and other neurodegenerative disorders.[2][10] These aldehydes contribute to neuronal damage and the progression of these diseases.

Cardiovascular Diseases: Oxidative stress and lipid peroxidation are key events in the pathogenesis of atherosclerosis and other cardiovascular diseases. 2,4-Nonadienal and other reactive aldehydes can modify low-density lipoproteins (LDL), contributing to foam cell formation and the development of atherosclerotic plaques.

Cancer: The genotoxic effects of 2,4-nonadienal suggest its involvement in carcinogenesis.[6] Chronic inflammation, driven in part by lipid peroxidation products, is also a known risk factor for cancer development.

Conclusion and Future Directions

2,4-Nonadienal stands as a pivotal molecule at the crossroads of lipid metabolism and cellular pathology. Its dual role as a marker and a mediator of oxidative stress makes it a compelling target for both diagnostic and therapeutic research. While significant progress has been made in understanding its formation and reactivity, further investigation is needed to fully elucidate the specific roles of its different isomers and to develop more sensitive and high-throughput analytical methods for its detection.[9] A deeper understanding of the intricate signaling pathways modulated by 2,4-nonadienal will undoubtedly open new avenues for the development of novel therapeutic strategies to combat a wide array of oxidative stress-related diseases.

References

- A Comparative Study of 2,4-Nonadienal and 2,4-Decadienal as Lipid Oxidation Markers - Benchchem. (n.d.).

- Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - ResearchGate. (2025, August 6).

- 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC - PubMed Central. (n.d.).

- A Comparative Analysis of 2,4-Nonadienal and Malondialdehyde as Lipid Peroxidation Biomarkers - Benchchem. (n.d.).

-

Pazmiño, D. M., Romero-Puertas, M. C., & Sandalio, L. M. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant signaling & behavior, 7(3), 425–427. [Link]

- A Comparative Guide to Oxidative Stress Biomarkers: Validating 2,4-Nonadienal - Benchchem. (n.d.).

- Quantification of 2,4-Nonadienal in Biological Samples: Application Notes and Protocols - Benchchem. (n.d.).

-

Perluigi, M., Di Domenico, F., & Butterfield, D. A. (2016). Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of Alzheimer disease and other selected age-related neurodegenerative disorders. Free radical biology & medicine, 101, 253–267. [Link]

- Navigating the Nuances of Lipid Peroxidation: A Comparative Guide to Isomer-Specific Quantification of 2,4-Nonadienal - Benchchem. (n.d.).

- Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (2025, August 6). ResearchGate.

- Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - ResearchGate. (2025, December 11).

-

Gasper, W. J., Pe-ji, W., & Jian-guo, J. (2023). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. International journal of molecular sciences, 24(5), 4874. [Link]

-

Shoeb, M., Ansari, N. H., Srivastava, S. K., & Ramana, K. V. (2013). 4-Hydroxynonenal in the pathogenesis and progression of human diseases. Current medicinal chemistry, 20(29), 3631–3639. [Link]

- Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE) - ScienceOpen. (2022, February 9).

- Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - NIH. (2025, December 11).

- 2,4-D Toxicity: Cause, Effect and Control - Global Science Books. (n.d.).

- Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses - MDPI. (2024, May 30).

- Structure Database (LMSD) - LIPID MAPS. (n.d.).

-

Cohen, S. M., Eisenbrand, G., Fukushima, S., Gooderham, N. J., Guengerich, F. P., Hecht, S. S., Rietjens, I. M. C. M., Rosol, T. J., Davidsen, J. M., Harman, C. L., & Taylor, S. V. (2019). 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies. Mutation research. Genetic toxicology and environmental mutagenesis, 846, 503082. [Link]

- PRA mechanism of conjugated PUFAs leads to the formation of peroxide... - ResearchGate. (n.d.).

- 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed Central. (n.d.).

-

Al-Aaraji Oudah, A. J., Salman AL-Jebory, R. W., Al.Zurfi, A. H. R., & Jasim, H. M. (2025). Mechanisms of Heavy Metal Toxicity at the Cellular, Molecular and General Health Levels. Journal of Biomedicine and Biochemistry, 4(2), 98-123. [Link]

- Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat - PubMed. (2025, December 11).

- A review of the roles of pathogens in Alzheimer's disease - PMC - PubMed Central. (2024, August 19).

- 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - ResearchGate. (n.d.).

- 4-Hydroxynonenal in the pathogenesis and progression of human diseases - PubMed - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Effects of 2,4-Nonadienal in Biological Systems

This guide provides a comprehensive technical overview of the toxicological profile of 2,4-Nonadienal, a reactive aldehyde of significant interest to researchers in toxicology, food science, and drug development. We will delve into its chemical reactivity, core mechanisms of toxicity, impact on cellular signaling, and the methodologies employed for its study. This document is designed to serve as a foundational resource, blending established principles with practical, field-proven insights.

Introduction: The Significance of 2,4-Nonadienal

2,4-Nonadienal is an α,β-unsaturated aldehyde that belongs to a class of compounds known as lipid-derived electrophiles.[1] It is primarily formed from the oxidative degradation of ω-6 polyunsaturated fatty acids, such as linoleic acid, a process integral to lipid peroxidation.[2][3] Given its presence in heated cooking oils and a variety of food products, human exposure is widespread. While it is used as a flavoring agent, its reactive nature raises toxicological concerns, making it a critical subject of study for assessing risks associated with oxidative stress-related pathologies.[3] Understanding its interaction with biological systems is paramount for fields ranging from environmental health to the development of therapeutics targeting oxidative damage.

Section 1: The Chemical Basis of 2,4-Nonadienal's Reactivity

The toxicological activity of 2,4-Nonadienal is fundamentally rooted in its chemical structure. As an α,β-unsaturated aldehyde, it is a potent electrophile, readily participating in covalent bond formation with cellular nucleophiles. The primary mechanism is Michael addition, a 1,4-conjugate addition reaction where nucleophilic groups, such as the thiol groups of cysteine, the imidazole ring of histidine, and the amino groups of lysine residues in proteins, attack the β-carbon of the aldehyde.[4] This adduction is a critical initiating event, leading to altered protein structure, loss of function, and the disruption of cellular homeostasis.[4][5]

Section 2: Core Toxicological Mechanisms

Oxidative Stress and Covalent Adduction

2,4-Nonadienal is both a product and a propagator of oxidative stress.[2] Under conditions of elevated reactive oxygen species (ROS), lipid peroxidation accelerates, increasing the formation of 2,4-Nonadienal and related aldehydes like 4-hydroxy-2-nonenal (HNE).[5][6] These aldehydes, being more stable and diffusible than the initial ROS, can travel from their site of origin to attack distant cellular targets.[7]

The covalent modification of proteins is a key consequence. By forming adducts with critical amino acid residues, 2,4-Nonadienal can inactivate enzymes, disrupt protein-protein interactions, and trigger protein aggregation.[4][8] This damage is not limited to proteins; similar adducts can form with DNA and phospholipids, contributing to genotoxicity and membrane dysfunction.[6][9]

Genotoxicity and Mutagenicity

The genotoxic potential of α,β-unsaturated aldehydes is a significant concern. While some studies on the structurally similar 2,4-decadienal suggest it may not be genotoxic in certain in vivo assays like the micronucleus test, other related aldehydes have shown clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) effects.[10][11] For instance, 2-trans-6-cis-nonadienal was found to be a potent inducer of aneuploidy in human lymphocytes.[11] The electrophilic nature of 2,4-Nonadienal allows it to react with DNA bases, potentially leading to mutations if the resulting damage is not repaired. Therefore, a thorough evaluation of its genotoxic profile is essential for risk assessment.

Section 3: Perturbation of Cellular Signaling Pathways

The formation of adducts by 2,4-Nonadienal initiates cascades of cellular signaling events, profoundly impacting cell fate. It is plausible that 2,4-nonadienal isomers exert their biological effects through mechanisms similar to other lipid peroxidation products.[3]

Table 1: Key Cellular Signaling Pathways Modulated by Lipid Peroxidation-Derived Aldehydes

| Pathway | Key Proteins | Downstream Effects | References |

| Inflammatory Response | NF-κB, JNK, p38 MAPK | Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), leading to inflammation. | [1][12][13] |

| Apoptosis (Cell Death) | Caspases, Bcl-2 family (Bax, Bcl-2), p53 | Activation of executioner caspases, mitochondrial dysfunction, DNA fragmentation, and programmed cell death. | [7][8][14] |

| Cell Survival & Proliferation | Akt/mTOR | Inhibition of pro-survival signaling, leading to cell cycle arrest and increased susceptibility to apoptosis. | [7] |

| Antioxidant Response | Nrf2, Keap1 | Activation of Nrf2, leading to the transcription of antioxidant and detoxification enzymes (e.g., GST, HO-1). | [13][15] |

Induction of Inflammatory Responses

Structurally similar aldehydes are known to be potent activators of pro-inflammatory signaling.[1] 2,4-decadienal has been shown to induce the phosphorylation of JNK and the activation of the NF-κB signaling pathway in macrophages, leading to increased production of inflammatory cytokines.[1][12] This occurs because aldehyde adduction can inhibit IκBα, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[13]

Activation of Apoptotic Pathways

At sufficient concentrations, 2,4-Nonadienal and its analogs can trigger programmed cell death, or apoptosis. This can occur through multiple mechanisms. The well-studied aldehyde HNE has been shown to induce apoptosis by:

-

Activating caspases , the primary executioners of apoptosis.[14]

-

Altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins , leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][16]

-

Inhibiting pro-survival pathways , such as the Akt/mTOR signaling cascade, which further sensitizes the cell to apoptotic stimuli.[7]

Caption: Perturbation of key signaling pathways by 2,4-Nonadienal.

Section 4: Metabolism and Detoxification

Cells possess enzymatic defense mechanisms to neutralize reactive aldehydes. The detoxification of HNE, a process likely shared by 2,4-Nonadienal, primarily involves three pathways:

-

Conjugation with Glutathione (GSH): This is a major detoxification route, catalyzed by Glutathione S-transferases (GSTs). The resulting GSH-adduct is less reactive and can be further metabolized and excreted.[17][18]

-

Oxidation to Carboxylic Acids: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde group to a carboxylic acid, yielding a less toxic metabolite.[17]

-

Reduction to Alcohols: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) can reduce the aldehyde to its corresponding alcohol, 1,4-dihydroxy-2-nonene.[17]

The efficiency of these detoxification pathways is a critical determinant of a cell's susceptibility to 2,4-Nonadienal-induced damage.

Section 5: Methodologies for Toxicological Assessment

A multi-faceted approach is required to accurately characterize the toxicological profile of 2,4-Nonadienal. Below are protocols for key assays.

Caption: General workflow for assessing 2,4-Nonadienal toxicity.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Principle: This protocol is based on the principle that the amount of formazan produced is directly proportional to the number of viable cells. A reduction in metabolic activity reflects cytotoxic effects.[19]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 2,4-Nonadienal in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: Genotoxicity Assessment (In Vivo Rodent Micronucleus Assay)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[10]

Principle: An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow or reticulocytes in peripheral blood indicates genotoxic activity.[10]

Step-by-Step Methodology:

-

Animal Dosing: Use young adult rodents (e.g., Han Wistar rats).[10] Administer 2,4-Nonadienal via an appropriate route (e.g., gavage or intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).[10]

-

Sample Collection: At 24 and 48 hours post-dosing, collect bone marrow from the femur. For peripheral blood analysis, a small blood sample can be taken from the tail vein.

-

Slide Preparation:

-

Bone Marrow: Flush marrow from the femur with fetal bovine serum. Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to make smears on glass slides.

-

Peripheral Blood: Use a drop of blood to make a thin smear on a glass slide.

-

-

Staining: Air-dry the slides and stain with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs), such as acridine orange or Giemsa.

-

Microscopic Analysis: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity to the bone marrow.

-

Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A significant, dose-dependent increase is considered a positive result.

Experimental Protocol 3: Quantification in Biological Matrices (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[20]

Principle: This method involves chromatographically separating the analyte from matrix components before detection and quantification by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Derivatization is often required to stabilize the aldehyde and improve ionization efficiency.[3]

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled version of 2,4-Nonadienal).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (using DNPH):

-

Acidify the supernatant with a small amount of HCl.

-

Add a solution of 2,4-Dinitrophenylhydrazine (DNPH) and incubate to form the hydrazone derivative.

-

Extract the derivative using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like hexane.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in ESI positive or negative mode.

-

MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for the 2,4-Nonadienal derivative and its internal standard.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the amount of 2,4-Nonadienal in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Summary and Future Directions

2,4-Nonadienal is a reactive aldehyde whose toxicological significance is intrinsically linked to its ability to form covalent adducts with cellular macromolecules. This reactivity triggers a cascade of events, including the perturbation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. While cells possess robust detoxification systems, excessive exposure can overwhelm these defenses, leading to cytotoxicity and potentially genotoxicity.

Future research should focus on elucidating the specific protein targets of 2,4-Nonadienal adduction and clarifying the dose-dependent transition between the activation of pro-survival (Nrf2) and pro-death (apoptotic) pathways. Furthermore, investigating the distinct biological activities of its different isomers will provide a more nuanced understanding of its role in health and disease.[3] A comprehensive toxicological profile will be invaluable for establishing dietary safety guidelines and developing therapeutic strategies against diseases characterized by high levels of lipid peroxidation.

References

A complete, numbered list of all sources cited within this guide.

- Di Domenico, F., Tramutola, A., & Butterfield, D. A. (2017). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 26(1), 1-1.

- Gudi, R., & Wagner, V. O. (2019). 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 846, 503082.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283339, 2,4-Nonadienal. Retrieved from [Link]

- Wang, Y., et al. (2020). trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. Free Radical Biology and Medicine, 152, 458-467.

- Zhong, H., & Yin, H. (2012). Induction of apoptosis in colorectal carcinoma cells treated with 4-hydroxy-2-nonenal and structurally related aldehydic products of lipid peroxidation. Chemical Research in Toxicology, 25(3), 697-707.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

- Doyle, S. M., et al. (2017). 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. Physiological reports, 5(20), e13459.

- Mascia, C., et al. (2020). Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line. Antioxidants, 9(5), 385.

-

The Good Scents Company. (n.d.). 2,4-nonadienal nona-2,4-dienal. Retrieved from [Link]

- National Toxicology Program. (2009). NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. Toxicology and carcinogenesis, 58, 1-133.

- Guéraud, F., et al. (2010). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Current organic chemistry, 14(18), 2089-2104.

- Hsieh, C.-H., et al. (2018). 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells. Oxidative Medicine and Cellular Longevity, 2018, 5821918.

- Gu, C., et al. (2015). Catabolism of (2E)-4-Hydroxy-2-nonenal via ω- and ω-1-Oxidation Stimulated by Ketogenic Diet. Journal of Biological Chemistry, 290(31), 19167-19181.

- Yuan, Q., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. International Journal of Medical Sciences, 19(4), 683-693.

- Wejksza, K., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(10), 670.

- Vladitsi, M., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Methods and Protocols, 5(4), 61.

- Che, Y., et al. (2024). Immunomodulatory effects of 4-hydroxynonenal. Cytokine, 174, 156461.

- Eckl, P. M., & Eder, E. (1998). Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal.

- Niwa, M., et al. (2003). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Journal of health science, 49(1), 15-20.

- Yuan, Q., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. International journal of medical sciences, 19(4), 683–693.

-

ResearchGate. (n.d.). Identification of trans,trans-2,4-Decadienal Metabolites in Mouse and Human Cells Using Liquid Chromatography-Mass Spectrometry. Request PDF. Retrieved from [Link]

- Kysela, B., & Kvetina, J. (1979). Biological effects of 2,4-pentadiene-1-ol. Ceskoslovenska farmacie, 28(7), 290-293.

- Wang, Y., et al. (2020). Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration. Frontiers in Cellular Neuroscience, 14, 212.

- Kim, J.-E., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

- Spitz, D. R., et al. (1992). Glutathione dependent metabolism and detoxification of 4-hydroxy-2-nonenal. Free radical biology & medicine, 13(2), 117-125.

-

Flavor and Extract Manufacturers Association. (n.d.). 2,4-NONADIENAL. Retrieved from [Link]

- Depil, S., et al. (2020).

- Fucic, A., et al. (2023). Toxicological Effects of Naturally Occurring Endocrine Disruptors on Various Human Health Targets: A Rapid Review. International Journal of Molecular Sciences, 24(17), 13395.

-

ResearchGate. (n.d.). Novel cytotoxicity test based on menadione-catalyzed H2O2 productivity for food safety evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Effects of the most Common food Additives. Retrieved from [Link]

- Kim, M.-J., et al. (2015). Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells. Journal of Cancer Prevention, 20(3), 179-186.

- Selim, D., et al. (2022). Quantitative Phase Imaging as Sensitive Screening Method for Nanoparticle-Induced Cytotoxicity Assessment. International Journal of Molecular Sciences, 23(17), 9875.

- Vladitsi, M., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Methods and protocols, 5(4), 61.

-

ResearchGate. (n.d.). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Retrieved from [Link]

- Li, H., et al. (2024). hCeO2@ Cu5.4O nanoparticle alleviates inflammatory responses by regulating the CTSB-NLRP3 signaling pathway. Frontiers in Immunology, 15, 1344098.

-

Semantic Scholar. (n.d.). Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. Retrieved from [Link]

- Hsu, C.-C., et al. (2024). A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome: 4-hydroxynonenal. Biomedical Journal, 47(1), 100615.

- Wagner, T., et al. (2023). NOXA Accentuates Apoptosis Induction by a Novel Histone Deacetylase Inhibitor. International Journal of Molecular Sciences, 24(14), 11629.

Sources

- 1. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration [frontiersin.org]

- 9. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis in colorectal carcinoma cells treated with 4-hydroxy-2-nonenal and structurally related aldehydic products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome: 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Catabolism of (2E)-4-Hydroxy-2-nonenal via ω- and ω-1-Oxidation Stimulated by Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [iro.uiowa.edu]

- 19. mdpi.com [mdpi.com]

- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

Introduction: The Imperative of Measuring Oxidative Stress

An In-Depth Technical Guide to 2,4-Nonadienal as a Biomarker for Oxidative Stress

Oxidative stress, a condition defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a central mechanism in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The accurate and specific measurement of this stress is therefore not merely an academic exercise but a critical necessity for understanding disease mechanisms, identifying therapeutic targets, and developing novel interventions. Biomarkers of oxidative stress are quantifiable molecules that reflect the extent of oxidative damage within a biological system.[1] Among these, byproducts of lipid peroxidation—the oxidative degradation of lipids—serve as highly relevant indicators. The brain, with its high concentration of polyunsaturated fatty acids (PUFAs) and substantial oxygen consumption, is particularly vulnerable to lipid peroxidation, making the study of these biomarkers paramount in neuroscience research.[2]

This guide provides a comprehensive technical overview of 2,4-nonadienal, a specific and reactive aldehyde generated during lipid peroxidation. We will explore its biochemical origins, its pathophysiological significance, validated analytical methodologies for its quantification, and its application as a robust biomarker for researchers, scientists, and drug development professionals.

Part 1: Biochemical Genesis and Chemical Reactivity of 2,4-Nonadienal

The utility of a biomarker is fundamentally tied to its specificity. Unlike general markers of oxidation, 2,4-nonadienal arises from a well-defined biochemical pathway, making it a precise indicator of lipid-specific oxidative damage.

Mechanism of Formation

2,4-Nonadienal is an α,β-unsaturated aldehyde formed specifically from the free radical-mediated oxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, which are abundant in cellular membranes.[1][3][4] The process, initiated by ROS, involves a chain reaction that propagates through the lipid bilayer, generating lipid hydroperoxides. The subsequent decomposition of these unstable intermediates, often catalyzed by transition metal ions, leads to the cleavage of the fatty acid chain, yielding a variety of carbonyl compounds, including 2,4-nonadienal.[3]

Reactivity and Adduct Formation

As a bi-reactive electrophile, 2,4-nonadienal readily forms covalent adducts with nucleophilic residues on proteins, primarily Cysteine (Cys), Histidine (His), and Lysine (Lys), through Michael addition or Schiff base formation.[4][5][6] This adduction can alter protein structure and function, disrupt cellular signaling, and contribute to cytotoxicity.[2][7] These stable protein adducts can serve as longer-term, integrated markers of 2,4-nonadienal exposure and cumulative oxidative damage.

Comparative Analysis of Oxidative Stress Biomarkers

While several biomarkers are used to assess oxidative stress, they differ in their origin, specificity, and the analytical methods required for their detection. 2,4-nonadienal offers a balance of specificity to lipid peroxidation without some of the methodological concerns of other aldehydes.

| Biomarker | Class | Source of Formation | Advantages | Disadvantages | Common Biological Samples |

| 2,4-Nonadienal | Aldehyde | Lipid peroxidation of ω-6 PUFAs.[1] | Specific product of lipid peroxidation. | Less established as a biomarker than MDA or HNE; limited comparative data. | Plasma, Serum, Tissues, Exhaled Breath |

| Malondialdehyde (MDA) | Aldehyde | Lipid peroxidation of PUFAs.[1] | Widely used and well-established; cost-effective assays available. | Lacks specificity; can be produced during sample processing (e.g., TBARS assay). | Plasma, Serum, Urine, Tissues |

| 4-Hydroxy-2-nonenal (HNE) | Aldehyde | Lipid peroxidation of ω-6 PUFAs.[2] | Highly studied, robust marker of oxidative stress with known pathological roles.[2] | Highly reactive and rapidly metabolized. | Plasma, Serum, Tissues |

| 8-Isoprostane | Prostaglandin-like | Non-enzymatic peroxidation of arachidonic acid.[1] | Chemically stable and specific to in-vivo oxidative stress; not formed ex-vivo. | Requires sensitive analytical methods like mass spectrometry. | Urine, Plasma |

| Protein Carbonyls | Modified Protein | Oxidation of amino acid side chains by ROS.[1] | General, stable marker of protein oxidation. | Not specific to any single oxidative pathway; reflects cumulative damage. | Plasma, Tissues |

Part 2: Pathophysiological Roles and Signaling

2,4-nonadienal is not merely a byproduct of damage but an active participant in cellular pathophysiology, acting as a "toxic second messenger" that propagates and amplifies the initial free radical insult.[4][7]

Its biological activity is concentration-dependent, capable of modulating cell fate by influencing proliferation, differentiation, and apoptosis.[7] At the molecular level, reactive aldehydes like 2,4-nonadienal can modulate key signaling pathways involved in the cellular response to oxidative stress, including the Keap1-Nrf2 and NF-κB pathways.[1][5][8] Disruption of these pathways is implicated in the progression of numerous diseases where oxidative stress is a key feature, such as diabetes, atherosclerosis, and Alzheimer's disease.[4][7][9][10] Furthermore, 2,4-nonadienal can directly impact mitochondrial function, affecting the electron transport chain and cellular bioenergetics.[8]

Part 3: Gold-Standard Analytical Methodologies

The accurate quantification of 2,4-nonadienal in complex biological matrices is challenging due to its reactivity, polarity, and thermal instability.[11] Consequently, robust analytical methods invariably rely on chemical derivatization to create a stable, less polar, and more readily detectable analyte. The choice of method—Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)—depends on available instrumentation, required sensitivity, and sample throughput.

Method 1: Quantitative Analysis by GC-MS with PFBHA Derivatization

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[11] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is the industry standard for analyzing aldehydes by GC-MS.[11][12][13] PFBHA reacts with the carbonyl group of 2,4-nonadienal to form a stable oxime derivative, which has excellent chromatographic properties and is highly sensitive to electron capture and mass spectrometric detection.[11]

Experimental Protocol: GC-MS Quantification of 2,4-Nonadienal

This protocol provides a self-validating framework. The inclusion of an internal standard and a multi-point calibration curve ensures accuracy and precision, while Selected Ion Monitoring (SIM) provides the necessary specificity.

-

Preparation of Reagents and Standards:

-

2,4-Nonadienal Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-nonadienal and dissolve in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions (e.g., 1-100 ng/mL): Prepare a series of working standards by serially diluting the stock solution with reagent-grade water.

-

Internal Standard (IS) Solution (e.g., 1 µg/mL d4-succinic acid): Prepare a working solution of a suitable internal standard in methanol.

-

PFBHA Derivatizing Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent-grade water. Prepare fresh daily.[11]

-

-

Sample Preparation and Derivatization:

-

Pipette 500 µL of the biological sample (e.g., plasma, serum, tissue homogenate), calibration standard, or blank into a glass vial.

-

Add 50 µL of the Internal Standard working solution to all vials except the blank.

-

Add 100 µL of the PFBHA derivatizing solution to all vials.

-

Vortex briefly and incubate at 60°C for 60 minutes to allow the derivatization reaction to proceed to completion.

-

-

Liquid-Liquid Extraction (LLE):

-

After cooling to room temperature, add 1 mL of hexane to each vial.

-

Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic (hexane) layer to a clean autosampler vial for GC-MS analysis.

-

-

GC-MS Instrumental Conditions:

-

GC System: Agilent 6890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C, splitless injection mode.

-

Oven Program: Initial temperature 60°C, hold for 1 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 280°C, hold for 5 min.[11]

-

MS System: Agilent 5973 or equivalent Triple Quadrupole MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Monitor characteristic ions for the 2,4-nonadienal-PFBHA derivative and the IS derivative.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

-

Quantify 2,4-nonadienal in unknown samples using the regression equation from the calibration curve.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. scienceopen.com [scienceopen.com]

- 6. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]